What is 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?
What is 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose?
An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose: The Cornerstone of Modern Nucleoside Synthesis
Abstract
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a crystalline derivative of D-ribose, represents a critical cornerstone in the fields of medicinal chemistry and drug development. Its strategic importance lies in its role as a stable, yet reactive, glycosyl donor, indispensable for the synthesis of a wide array of nucleoside analogues. These synthetic nucleosides are the active pharmaceutical ingredients in numerous life-saving antiviral and anticancer medications.[1] The benzoyl protecting groups at the 2, 3, and 5 positions offer steric and electronic control, while the anomeric acetyl group at the 1 position serves as an excellent leaving group under Lewis acid catalysis. This guide provides a comprehensive technical overview of its physicochemical properties, industrial synthesis, mechanistic role in nucleoside chemistry, and its direct applications in the synthesis of therapeutic agents.
Introduction: The Strategic Importance of a Protected Sugar
The synthesis of nucleosides, the fundamental building blocks of DNA and RNA, and their therapeutic analogues is a central challenge in organic and medicinal chemistry.[2] The direct glycosylation of a nucleobase with unprotected ribose is notoriously difficult due to the sugar's multiple reactive hydroxyl groups.[2] This necessitates a protecting group strategy to ensure regioselective and stereoselective formation of the crucial N-glycosidic bond.
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate) is arguably the most pivotal protected ribose intermediate for this purpose.[3] The bulky benzoyl groups serve three primary functions: they prevent unwanted side reactions at the C2, C3, and C5 hydroxyls; they confer high crystallinity, aiding in purification; and critically, the C2-benzoyl group provides anchimeric assistance (neighboring group participation), which directs the incoming nucleobase to the β-face of the ribose ring, yielding the biologically relevant anomer.[4][5] This guide delves into the chemistry and application of this indispensable molecule.
Physicochemical and Spectroscopic Profile
The compound is typically a white to off-white crystalline solid, a physical property that facilitates its handling and purification by recrystallization.[1] Its solubility in organic solvents like chloroform and insolubility in water are characteristic of its heavily protected, lipophilic nature.[6]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 6974-32-9 (for β-anomer) | [3] |
| Molecular Formula | C₂₈H₂₄O₉ | [3] |
| Molar Mass | 504.49 g·mol⁻¹ | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 127 - 133 °C | [7] |
| Optical Rotation [α]D²⁰ | +40 ± 2° (c=1 in CHCl₃) | |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
Visualization 1: Chemical Structure
Caption: 2D structure of the title compound.
Spectroscopic analysis confirms the structure. For instance, in ¹H NMR spectroscopy (in CDCl₃), characteristic signals appear for the anomeric proton (H1) around 6.4 ppm, the acetate methyl protons around 2.0 ppm, and a complex multiplet pattern in the aromatic region (7.3-8.1 ppm) corresponding to the three benzoyl groups.[8]
Synthesis and Manufacturing Workflow
The industrial preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose is a well-established multi-step process designed for high yield and purity.[9][10][11] The general strategy involves three key transformations: anomeric protection, benzoylation of the remaining hydroxyls, and finally, installation of the anomeric acetyl group.
Visualization 2: General Synthesis Workflow
Caption: A typical three-stage synthesis pathway from D-ribose.
Experimental Protocol: Representative Synthesis
The following protocol is a synthesized representation of common industrial methods.[9][11]
Step 1: Methyl Glycosylation
-
Suspend D-ribose (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the mixture at a controlled temperature (e.g., 20 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction with a base (e.g., NaHCO₃) and concentrate under reduced pressure to yield crude methyl ribofuranoside.
Causality Insight: This step protects the anomeric (C1) position as a methyl glycoside, preventing it from reacting during the subsequent benzoylation step and establishing the furanose ring structure.
Step 2: Benzoylation
-
Dissolve the crude methyl ribofuranoside in a suitable solvent like pyridine, which also acts as an acid scavenger.
-
Cool the solution in an ice bath (0-10 °C).
-
Add benzoyl chloride ( >3.0 eq) dropwise, maintaining the low temperature.
-
Allow the reaction to stir for several hours until completion.
-
Perform an aqueous workup to remove pyridine hydrochloride and excess reagents, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to give the tribenzoylated intermediate.
Causality Insight: Pyridine is a crucial choice as it catalyzes the reaction and neutralizes the HCl byproduct, driving the equilibrium towards the fully benzoylated product.
Step 3: Acetolysis
-
Dissolve the tribenzoylated intermediate in a mixture of glacial acetic acid and acetic anhydride.[9]
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Stir the reaction at a controlled temperature (e.g., 10-50 °C) for 10-20 hours.[9]
-
Upon completion, the reaction mixture is cooled to induce crystallization.
-
The crude product is collected by filtration and recrystallized (e.g., from ethanol) to yield the pure 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Causality Insight: This step, often called acetolysis, replaces the anomeric methyl group with an acetyl group. The acetyl group is a better leaving group for the subsequent glycosylation reaction with nucleobases. The final product typically has a purity of >99% with a total yield of 60-75%.[9][11]
The Core of Nucleoside Synthesis: The Vorbrüggen Glycosylation
The primary application of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is as a glycosyl donor in N-glycosylation reactions, most notably the Vorbrüggen glycosylation.[5][12] This reaction is the most widely used method for constructing the N-glycosidic bond in both academic and industrial settings.[5]
Mechanism of Action
The reaction proceeds by activating the protected ribose with a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[3][4]
-
Activation: The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure.
-
Intermediate Formation: The neighboring benzoyl group at the C2 position participates in the reaction, forming a stabilized cyclic acyloxonium (dioxolenium) ion intermediate.[4][13]
-
Stereocontrolled Attack: This intermediate sterically shields the α-face of the ribose ring. Consequently, the incoming nucleophile (a silylated nucleobase) can only attack from the β-face.[5][13]
-
Product Formation: The attack results in the formation of the desired β-nucleoside with high stereoselectivity.
Visualization 3: Vorbrüggen Glycosylation Mechanism
Caption: Key stages of the Vorbrüggen N-glycosylation reaction.
Applications in Drug Development
The robustness and reliability of using this protected ribose have enabled the synthesis of countless nucleoside analogues investigated for therapeutic potential. It is a key intermediate for synthesizing antiviral drugs (targeting viral polymerases) and anticancer agents (which interfere with DNA/RNA replication in cancer cells).[1][6]
Examples of drug classes whose synthesis relies on this or analogous glycosylation chemistry include:
-
Antiviral agents: Such as Ribavirin and its analogues.[14]
-
Anticancer drugs: Including Clofarabine and Azacitidine.[6][10]
-
Other therapeutic agents: It is also used to synthesize vasodilators and anticoagulants.[6]
Safety and Handling
According to safety data sheets, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[15][16] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[15] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[15]
Conclusion
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is more than just a chemical intermediate; it is a critical enabler of modern medicinal chemistry. Its carefully designed structure provides stability, reactivity, and, most importantly, stereocontrol, solving the fundamental challenge of N-glycosidic bond formation. The efficiency of synthetic routes starting from this compound has profoundly impacted the accessibility of nucleoside-based therapeutics, underscoring its enduring importance to researchers, scientists, and drug development professionals in the ongoing fight against viral diseases and cancer.
References
-
Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]
-
ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. [Link]
-
ResearchGate. Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. [Link]
-
Pharmaffiliates. 1-O-Acetyl-2,3,5-tri-O-benzoyl-α,β-D-ribofuranose. [Link]
-
LookChem. The Strategic Importance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Drug Synthesis. [Link]
-
Wiley Online Library. Vorbrüggen Glycosylation. [Link]
-
National Center for Biotechnology Information. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. PubChem Compound Summary for CID 10929242. [Link]
-
ACS Publications. Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. [Link]
- Google Patents. Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.
-
ResearchGate. Direct synthesis of furanosyl nucleosides from 5-O-monoprotected ribose in a one-pot glycosylation-deprotection strategy. [Link]
-
National Center for Biotechnology Information. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. [Link]
- Google Patents. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?[Link]
-
Royal Society of Chemistry. Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. [Link]
-
National Center for Biotechnology Information. Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. [Link]
-
ACS Publications. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. [Link]
-
National Center for Biotechnology Information. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 6. Acetyltribenzoylribose; 1-acetyl-2,3,5-tribenzoyl-β-D-ribofuranose; 2,3,5-tri-O-benzoyl-1-O-acetyl-beta-D-ribofuranose; β-D-ribofuranose-1-acetate 2,3,5-tribenzoate; 230-220-4 [deyerchem.com]
- 7. 1-乙酰氧基-2,3,5-三苯甲酰氧基-1-β-D-呋喃核糖 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]
- 9. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 10. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Vorbrüggen Glycosylation [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. fishersci.com [fishersci.com]
- 16. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
